molecular formula C12H13F3Si B14078686 Trimethyl[(2-(trifluoromethyl)phenyl)ethynyl]silane CAS No. 40230-94-2

Trimethyl[(2-(trifluoromethyl)phenyl)ethynyl]silane

Cat. No.: B14078686
CAS No.: 40230-94-2
M. Wt: 242.31 g/mol
InChI Key: BJVOKVJNSBTSFB-UHFFFAOYSA-N
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Description

Benzene, 1-(trifluoromethyl)-2-[2-(trimethylsilyl)ethynyl]-: is an organic compound that features a benzene ring substituted with a trifluoromethyl group and a trimethylsilyl ethynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1-(trifluoromethyl)-2-[2-(trimethylsilyl)ethynyl]- typically involves the following steps:

    Formation of the Benzene Derivative: The starting material is often a benzene derivative that can undergo substitution reactions.

    Introduction of the Trifluoromethyl Group: This can be achieved through various methods such as the use of trifluoromethylating agents like trifluoromethyl iodide or trifluoromethyl sulfonates.

    Addition of the Trimethylsilyl Ethynyl Group: This step often involves the use of trimethylsilyl acetylene in the presence of a suitable catalyst, such as a palladium or copper catalyst, under specific reaction conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1-(trifluoromethyl)-2-[2-(trimethylsilyl)ethynyl]-: can undergo several types of chemical reactions:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can lead to the removal of the trifluoromethyl or trimethylsilyl groups.

    Substitution: The benzene ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce simpler hydrocarbons.

Scientific Research Applications

Benzene, 1-(trifluoromethyl)-2-[2-(trimethylsilyl)ethynyl]-: has various applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the development of new materials.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of Benzene, 1-(trifluoromethyl)-2-[2-(trimethylsilyl)ethynyl]- involves its interaction with molecular targets and pathways. The trifluoromethyl group can influence the compound’s reactivity and binding affinity, while the trimethylsilyl ethynyl group can affect its stability and solubility.

Comparison with Similar Compounds

Similar Compounds

    Benzene, 1-(trifluoromethyl)-2-[2-(trimethylsilyl)ethynyl]-: can be compared with other benzene derivatives such as:

Uniqueness

The unique combination of the trifluoromethyl and trimethylsilyl ethynyl groups in this compound provides distinct chemical properties, such as increased lipophilicity and altered electronic effects, which can be advantageous in various applications.

Properties

CAS No.

40230-94-2

Molecular Formula

C12H13F3Si

Molecular Weight

242.31 g/mol

IUPAC Name

trimethyl-[2-[2-(trifluoromethyl)phenyl]ethynyl]silane

InChI

InChI=1S/C12H13F3Si/c1-16(2,3)9-8-10-6-4-5-7-11(10)12(13,14)15/h4-7H,1-3H3

InChI Key

BJVOKVJNSBTSFB-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C#CC1=CC=CC=C1C(F)(F)F

Origin of Product

United States

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